molecular formula C10H12N4O4S B2688304 [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea CAS No. 349463-45-2

[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea

Cat. No.: B2688304
CAS No.: 349463-45-2
M. Wt: 284.29
InChI Key: YQHFMQFTTFVZBA-UHFFFAOYSA-N
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Description

[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea is a substituted thiourea derivative characterized by a thiourea backbone (SC(NH₂)₂) modified with a 4,5-dimethoxy-2-nitrophenylmethylideneamino group. This structural motif combines the electron-withdrawing nitro group, electron-donating methoxy substituents, and a planar aromatic ring system, which collectively influence its chemical reactivity, solubility, and biological activity. Thiourea derivatives are known for their diverse applications, including medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., corrosion inhibitors, metal chelators) .

Properties

IUPAC Name

[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-17-8-3-6(5-12-13-10(11)19)7(14(15)16)4-9(8)18-2/h3-5H,1-2H3,(H3,11,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFMQFTTFVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=S)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiourea derivatives, including [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea, in cancer therapy. Research indicates that these compounds can inhibit specific molecular pathways involved in cancer progression. For instance, derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 3 to 14 µM, demonstrating their efficacy in targeting pancreatic, prostate, and breast cancers .

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that certain thiourea derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from thiourea exhibited stronger inhibitory effects compared to traditional anti-inflammatory drugs like dexamethasone .

Biological Research

Enzyme Inhibition
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea has been studied for its role as an enzyme inhibitor. Thiourea compounds are known to form hydrogen bonds with enzymes, potentially altering their activity. This characteristic makes them valuable in biochemical assays and drug design, particularly in developing inhibitors for tyrosine kinases .

Antiviral and Antimicrobial Activities
The compound's structural features allow it to exhibit antiviral and antimicrobial properties. Thiourea derivatives have been explored for their effectiveness against various pathogens, including those responsible for HIV and tuberculosis. Their broad-spectrum activity is attributed to their ability to disrupt cellular processes in target organisms .

Materials Science

Synthesis of New Materials
In materials science, [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea serves as a precursor for synthesizing novel materials. Its unique chemical properties enable the development of specialty chemicals used in electronics and sensor technology . The compound can be incorporated into polymer matrices to enhance their properties or functionality.

Optoelectronic Applications
Thiourea derivatives are being investigated for their potential use in optoelectronic devices. Their ability to act as charge transport materials makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Study Focus Area Findings
Kissiel et al., 2007Anticancer ActivityDemonstrated that thiourea derivatives inhibit cancer cell growth with IC50 values as low as 1.50 µM against leukemia cells .
Recent In Vitro StudiesAnti-inflammatory EffectsFound that certain thiourea derivatives inhibited IL-6 and TNF-α more effectively than dexamethasone .
Materials ResearchSynthesis of New MaterialsExplored the use of thiourea compounds in developing novel sensors and electronic devices .

Mechanism of Action

The mechanism of action of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

To contextualize [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea, we compare it with structurally and functionally related thiourea compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Activities Reference
[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea 4,5-dimethoxy-2-nitrophenylmethylideneamino group Hypothesized enhanced electron delocalization; potential antimicrobial/chelating activity
M1/M2 (Amino acid-type thioureas) Amino acid moieties (e.g., glycine, alanine) High anti-amoebic activity against Acanthamoeba spp. (IC₅₀: 0.5–1.2 μM)
N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea 4-nitrobenzoyl + cyclohexyl group Anticancer activity (tested against leukemia cells); strong metal chelation
1-Benzoyl-3-(pyrimidin-2-yl)thioureas Benzoyl + pyrimidine substituents Herbicidal activity (90% inhibition of weed growth at 100 ppm)
Thiazolidinone-thiourea hybrids Thiazolidinone ring fused with thiourea Broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL for bacterial strains)

Key Comparative Insights

Substituent Effects on Bioactivity: The 4,5-dimethoxy-2-nitrophenyl group in the target compound may enhance π-π stacking interactions with biological targets (e.g., enzyme active sites or DNA) compared to simpler alkyl/aryl thioureas. However, its activity is likely lower than amino acid-functionalized derivatives like M1/M2, where hydrophilic moieties improve receptor selectivity and membrane penetration . Nitro groups (as in the target compound and N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea) are associated with electron-withdrawing effects, which stabilize charge-transfer complexes and enhance metal-binding capacity .

Solubility and Selectivity: The methoxy groups in the target compound may increase hydrophilicity compared to purely aromatic thioureas (e.g., benzoyl derivatives) but less so than amino acid conjugates. This balance could influence its pharmacokinetic profile .

Structural Planarity: Unlike N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea, which adopts a non-planar conformation due to steric hindrance from the cyclohexyl group, the target compound’s planar aromatic system may facilitate intercalation into DNA or RNA, a mechanism observed in nitroaromatic anticancer agents .

Synthetic Accessibility: The target compound can likely be synthesized via condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea, analogous to methods for other arylidene-thioureas . This contrasts with more complex routes for thiazolidinone hybrids, which require multi-step cyclization .

Biological Activity

[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea is a compound that belongs to the class of thiourea derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological importance, and mechanisms of action of this compound, highlighting its potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 4,5-dimethoxy-2-nitroaniline with thiourea under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

Thiourea derivatives have been extensively studied for their wide-ranging biological effects. The following table summarizes the key biological activities associated with thiourea compounds, including [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea:

Biological Activity Mechanism References
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntibacterialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimalarialInterference with parasite metabolism

Case Studies

  • Antiviral Activity : A study evaluated the antiviral properties of various thiourea derivatives against Murine norovirus and Chikungunya virus. The results indicated that compounds similar to [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea exhibited significant antiviral activity with effective concentrations (EC50) below 0.3 µM .
  • Anticancer Properties : Research on thiourea derivatives has demonstrated their ability to induce apoptosis in different cancer cell lines. For instance, one study reported IC50 values ranging from 3 to 14 µM for phosphonate thioureas against pancreatic and breast cancer cell lines . This suggests that [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea may similarly affect cancer cells through targeted pathways.
  • Antibacterial Effects : The antibacterial efficacy of thioureas has been documented in various studies. A notable research effort showed that certain thiourea derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by compromising their cell membranes .

The biological activities of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea can be attributed to several mechanisms:

  • Enzyme Inhibition : Thioureas can act as inhibitors for various enzymes involved in cellular processes. For example, they have been shown to inhibit protein farnesyl transferase, an enzyme critical for cancer cell proliferation.
  • Cytotoxicity : The compound may induce cytotoxic effects in tumor cells by triggering apoptotic pathways and disrupting mitochondrial function.
  • Inflammatory Response Modulation : By inhibiting the release of pro-inflammatory cytokines such as IL-6 and IL-8, thioureas can potentially reduce inflammation in various disease models .

Q & A

Q. What synthetic methodologies are employed to prepare [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea, and what are common byproducts?

The compound is synthesized via condensation reactions between substituted aromatic aldehydes and thiourea derivatives. For example, analogous thiourea derivatives are synthesized by reacting 4,5-dimethoxy-2-nitrobenzaldehyde with aminothiourea in ethanol under reflux conditions. Byproducts may include unreacted starting materials or isomerization products, as observed in similar reactions involving copper acetate salts . Characterization of intermediates and final products typically involves LCMS (e.g., m/z 618 [M+H]+) and HPLC (retention time ~1.16 minutes under TFA conditions) for purity assessment .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea?

  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups like the methylideneamino (-N=CH-) and thiourea (-NH-CS-NH-) moieties. IR confirms C=S stretching (~1250–1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL or SHELXS) resolves molecular geometry and intermolecular interactions. For example, SHELX’s phase annealing method improves structure determination for complex aromatic systems .

Q. What are the primary research applications of this compound in academic settings?

It serves as a ligand in coordination chemistry for synthesizing metal complexes (e.g., Cu, Ni, Pt), which are studied for catalytic or photophysical properties. Thiourea derivatives are also explored in supramolecular chemistry for hydrogen-bonded networks .

Advanced Research Questions

Q. How can experimental designs address challenges in studying the metal-binding properties of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea?

  • Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor binding stoichiometry with transition metals (e.g., Cu²⁺). Adjust pH to stabilize metal-ligand complexes.
  • Competitive Binding Assays : Compare affinity with other ligands (e.g., benzoylthioureas) to identify selectivity trends .
  • Crystallographic Validation : Resolve potential ambiguities in binding modes using SHELXL refinement, particularly for paramagnetic metals requiring high-resolution data .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. For instance:

  • Dynamic NMR : Detect equilibrium between thiourea and thione tautomers in solution.
  • Low-Temperature Crystallography : Capture static structures using SHELXD at 100 K to minimize thermal motion artifacts .
  • Computational Modeling : Compare DFT-optimized geometries with experimental data to validate dominant tautomeric forms .

Q. What strategies optimize the synthesis yield of [(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea?

  • Reagent Ratios : Use excess aldehyde to drive condensation reactions to completion.
  • Catalysis : Add acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Workup Optimization : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to isolate high-purity product, as demonstrated in analogous thiourea syntheses .

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of nitro and methoxy groups’ anisotropic displacement parameters .
  • Safety : Handle thiourea derivatives in fume hoods; prolonged exposure may cause thyroid dysfunction or sensitization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.